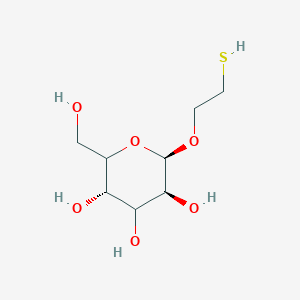

2-巯基乙基β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

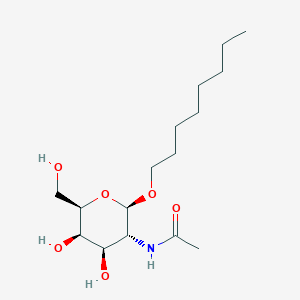

2-Mercaptoethyl beta-D-glucopyranoside is a biochemical compound used for proteomics research1. It has a molecular weight of 240.28 and a molecular formula of C8H16O6S1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Mercaptoethyl beta-D-glucopyranoside. However, glycosides, in general, can be synthesized using glycosidases2.Molecular Structure Analysis

The molecular structure of 2-Mercaptoethyl beta-D-glucopyranoside is characterized by a glucopyranoside group attached to a 2-mercaptoethyl group3. The InChI representation of the molecule is InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s13.

Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving 2-Mercaptoethyl beta-D-glucopyranoside. However, as a glycoside, it may undergo hydrolysis to yield a sugar and an aglycone.Physical And Chemical Properties Analysis

2-Mercaptoethyl beta-D-glucopyranoside is a crystalline residue that is soluble in acetone, ethanol, methanol, and water1. It should be stored at -20° C1. Its exact mass and monoisotopic mass are both 240.06675940 g/mol3. It has a topological polar surface area of 100 Ų3.科学研究应用

Application 1: Proteomics Research

- Summary of Application: 2-Mercaptoethyl beta-D-glucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Application 2: Glucosidase Inhibitor Screening

- Summary of Application: A novel method for screening beta-glucosidase inhibitors has been developed, potentially involving 2-Mercaptoethyl beta-D-glucopyranoside .

- Methods of Application: The method involves using esculin as a substrate in an agar plate-based assay to screen a large number of microbial extracts in a short span of time . The new protocol was simple, rapid, and effective in detecting beta-glucosidase inhibitors in microbial extracts .

- Results or Outcomes: With the new method, pale yellowish zones against the blackish brown background could be visually observed with more clarity in sample extracts where beta-glucosidase inhibitor was present .

Application 3: Biomass Conversion

- Summary of Application: β-Glucosidases, which may include 2-Mercaptoethyl beta-D-glucopyranoside, play a crucial role in biomass conversion in microorganisms .

- Methods of Application: These enzymes are part of the cellulase system and catalyze the last and final step in cellulose hydrolysis .

Application 4: Treatment of Gaucher’s Disease

安全和危害

While specific safety and hazard information for 2-Mercaptoethyl beta-D-glucopyranoside is not available, it’s important to handle all chemicals with care and use appropriate safety measures.

未来方向

The future research directions for 2-Mercaptoethyl beta-D-glucopyranoside are not clear due to the limited information available. However, given its biochemical nature, it could potentially be explored further in the field of proteomics research1.

Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Mercaptoethyl beta-D-glucopyranoside.

属性

IUPAC Name |

(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFGRHVKQZODJ-OAIINSLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662070 |

Source

|

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptoethyl beta-D-glucopyranoside | |

CAS RN |

130263-77-3 |

Source

|

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

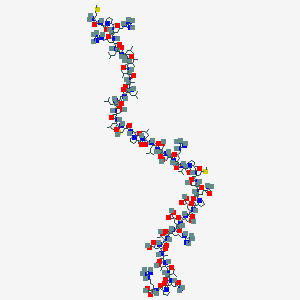

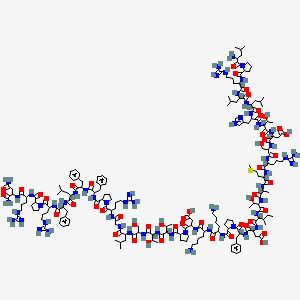

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

![(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]](/img/no-structure.png)

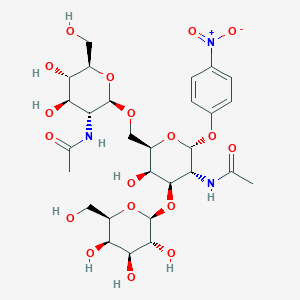

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)